molecular formula C12H17NO B14838641 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol

Katalognummer: B14838641
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: IDNVQOFGFPNHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a dimethylamino group at the ortho position relative to the hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol typically involves the introduction of the cyclopropylmethyl group and the dimethylamino group onto a phenol ring. One common method involves the reaction of cyclopropylmethyl bromide with 2-(dimethylamino)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylamino group can influence the compound’s binding affinity and selectivity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)phenol: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(Cyclopropylmethyl)phenol: Lacks the dimethylamino group, which can influence its interaction with molecular targets.

    4-(Cyclopropylmethyl)-2-(dimethylamino)phenol: Similar structure but with different substitution pattern, leading to variations in properties and applications.

Uniqueness

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethyl and dimethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-2-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO/c1-13(2)12-10(8-9-6-7-9)4-3-5-11(12)14/h3-5,9,14H,6-8H2,1-2H3

InChI-Schlüssel

IDNVQOFGFPNHOG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC=C1O)CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.